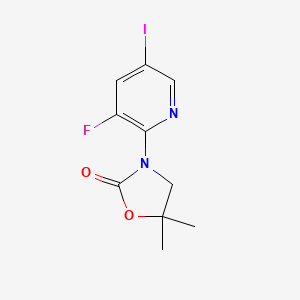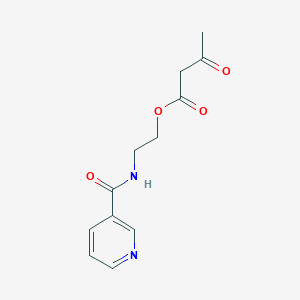![molecular formula C19H24Cl2N2OS B8301163 [(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone CAS No. 157824-29-8](/img/structure/B8301163.png)
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone is a chemical compound with the molecular formula C19H24Cl2N2OS and a molecular weight of 399.378. It is known for its role as a selective κ-opioid receptor agonist, which means it binds specifically to κ-opioid receptors in the body, producing effects such as pain relief .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Indene Core: The indene core is synthesized through a series of reactions involving cyclization and halogenation.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of κ-opioid receptor agonists and their interactions with receptors.
Biology: The compound is used to study the biological effects of κ-opioid receptor activation, including pain relief and modulation of neurotransmitter release.
Medicine: this compound is investigated for its potential therapeutic applications in pain management and treatment of opioid dependence.
Industry: The compound is used in the development of new analgesic drugs and other pharmaceuticals.
Wirkmechanismus
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone exerts its effects by binding to κ-opioid receptors, which are G-protein-coupled receptors located in the central and peripheral nervous systems. Upon binding, the compound activates these receptors, leading to a cascade of intracellular events that result in analgesia (pain relief) and other physiological effects. The activation of κ-opioid receptors inhibits the release of neurotransmitters such as dopamine, which contributes to its analgesic properties .
Vergleich Mit ähnlichen Verbindungen
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone is unique among κ-opioid receptor agonists due to its high selectivity and potency. Similar compounds include:
CI-977: Another κ-opioid receptor agonist with lower selectivity compared to R-84760.
U-69593: A κ-opioid receptor agonist with different pharmacological properties.
TRK-820: A κ-opioid receptor agonist with high affinity for multiple subtypes of κ-opioid receptors.
This compound stands out due to its specific binding affinity and the distinct pharmacological profile it exhibits, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
157824-29-8 |
|---|---|
Molekularformel |
C19H24Cl2N2OS |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone |
InChI |
InChI=1S/C19H24Cl2N2OS/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22/h9-10,14-15H,1-8,11-12H2/t14-,15+/m1/s1 |
InChI-Schlüssel |
RJMVKKVRRJUURW-CABCVRRESA-N |
Isomerische SMILES |
C1CCN(C1)C[C@@H]2CSCCN2C(=O)[C@H]3CCC4=CC(=C(C=C34)Cl)Cl |
Kanonische SMILES |
C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno-[2,3-d]pyrimidine-2-carboxylic Acid](/img/structure/B8301093.png)










![2-[2-(Morpholin-4-yl)ethyl]-2H-indazol-6-amine](/img/structure/B8301167.png)
![4-methyl-9H-indeno[2,1-b]pyridine](/img/structure/B8301178.png)
